Ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid

Descripción general

Descripción

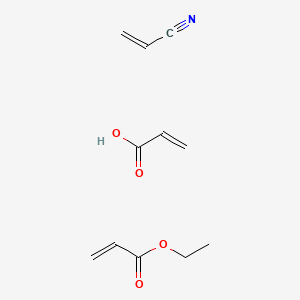

Ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid is a compound that combines the properties of ethyl acrylate, acrylic acid, and acrylonitrile. These components are widely used in the production of polymers, resins, and various industrial applications. Ethyl acrylate is known for its use in paints, textiles, and non-woven fibers . Acrylic acid is a key monomer in the production of superabsorbent polymers, while acrylonitrile is essential in the manufacture of plastics, rubbers, and carbon fibers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Ethyl Acrylate: Ethyl acrylate is typically produced by the acid-catalyzed esterification of acrylic acid, which is itself produced by the oxidation of propylene.

Acrylic Acid: Acrylic acid is produced through the oxidation of propylene, followed by a two-step process involving acrolein.

Acrylonitrile: Acrylonitrile is produced via the Sohio process, which involves the ammoxidation of propylene over a bismuth molybdate-based catalyst.

Industrial Production Methods:

Ethyl Acrylate: Industrial production involves continuous processes with acid catalysts and polymerization inhibitors to prevent unwanted reactions.

Acrylic Acid: Large-scale production uses propylene oxidation in reactors designed to handle high temperatures and pressures.

Acrylonitrile: The Sohio process is the dominant industrial method, utilizing large reactors and catalysts to achieve high yields.

Análisis De Reacciones Químicas

Types of Reactions:

Polymerization: All three components can undergo polymerization reactions to form homopolymers or copolymers.

Esterification: Ethyl acrylate is formed through esterification reactions involving acrylic acid.

Ammoxidation: Acrylonitrile is produced through the ammoxidation of propylene.

Common Reagents and Conditions:

Catalysts: Acid catalysts for esterification, bismuth molybdate for ammoxidation

Conditions: High temperatures and pressures for oxidation and ammoxidation reactions

Major Products:

Polymers: Various polymers including resins, plastics, and rubbers.

Intermediates: Pharmaceutical intermediates and specialty chemicals.

Aplicaciones Científicas De Investigación

Ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid is used in a wide range of scientific research applications:

Chemistry: As a monomer in the synthesis of various polymers and copolymers.

Biology: In the development of biomedical materials such as contact lenses and bone cements.

Medicine: Used in the production of pharmaceutical intermediates.

Industry: Essential in the manufacture of paints, textiles, non-woven fibers, and carbon fibers

Mecanismo De Acción

The mechanism of action for ethylacrylate acrylic acid acrylonitrile involves polymerization and copolymerization reactions. The vinyl groups in ethyl acrylate and acrylic acid allow for polymerization, while the nitrile group in acrylonitrile provides additional reactivity for forming high-strength polymers . The molecular targets include the carbon-carbon double bonds and nitrile groups, which participate in various chemical reactions to form stable polymers .

Comparación Con Compuestos Similares

Methyl Acrylate: Similar to ethyl acrylate but with a methyl group instead of an ethyl group.

Methacrylic Acid: Similar to acrylic acid but with a methyl group on the alpha carbon.

Methacrylonitrile: Similar to acrylonitrile but with a methyl group on the alpha carbon.

Uniqueness: Ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid is unique due to its combination of properties from ethyl acrylate, acrylic acid, and acrylonitrile. This combination allows for the production of a wide range of polymers with diverse applications in various industries .

Propiedades

Número CAS |

29009-41-4 |

|---|---|

Fórmula molecular |

C11H15NO4 |

Peso molecular |

225.24 g/mol |

Nombre IUPAC |

ethyl prop-2-enoate;prop-2-enenitrile;prop-2-enoic acid |

InChI |

InChI=1S/C5H8O2.C3H3N.C3H4O2/c1-3-5(6)7-4-2;1-2-3-4;1-2-3(4)5/h3H,1,4H2,2H3;2H,1H2;2H,1H2,(H,4,5) |

Clave InChI |

OQWSDRWPCLZAFU-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C=C.C=CC#N.C=CC(=O)O |

Números CAS relacionados |

29009-41-4 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.